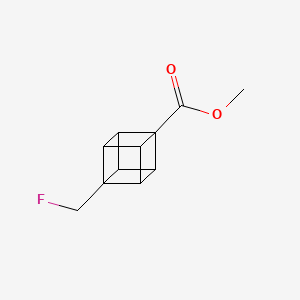

methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate

Description

Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate is a cubane-based derivative characterized by a rigid cubane scaffold (a pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane framework) with a fluoromethyl group (-CH₂F) at the 4-position and a methyl ester (-COOCH₃) at the 1-position. Cubanes are highly strained, symmetric hydrocarbons with unique electronic and steric properties, making them valuable in medicinal chemistry and materials science. The fluoromethyl substituent introduces both electronegativity and metabolic stability, while the ester group enhances solubility and synthetic versatility.

Properties

IUPAC Name |

methyl 4-(fluoromethyl)cubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTWQWIWZROLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is to introduce the fluoromethyl group via a nucleophilic substitution reaction, followed by esterification to form the carboxylate ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted cubane derivatives.

Scientific Research Applications

Methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

Biology: Investigated for its potential as a bioisostere in drug design, where the cubane structure can mimic aromatic rings.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cubane structure can provide a rigid scaffold that enhances binding affinity and selectivity. The fluoromethyl group can also influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate with structurally related cubane derivatives:

Key Comparative Insights

Substituent Effects on Reactivity and Stability: Halogenated Derivatives: The chloro (Cl) and bromo (Br) analogs exhibit higher molecular weights and polarizability compared to the fluoromethyl variant. Fluorine’s small size and high electronegativity may reduce steric hindrance and increase metabolic stability relative to bulkier halogens . Functionalized Derivatives: The morpholine-carbonyl and tert-butoxycarbonylamino groups introduce hydrogen-bonding capacity and synthetic handles for further modifications, contrasting with the fluoromethyl group’s inertness .

This contrasts with the electron-withdrawing chloro group (-Cl) and the electron-donating morpholine-carbonyl group (-CON(morpholine)) .

Applications in Drug Discovery :

- Halogenated cubanes (e.g., Cl, Br) are often used as bioisosteres for aromatic rings or to enhance binding affinity. The fluoromethyl derivative’s smaller size and lower polar surface area may improve blood-brain barrier penetration compared to bulkier analogs .

Research Findings and Trends

- Synthetic Accessibility : Chloro- and bromomethyl cubanes are typically synthesized via radical halogenation or nucleophilic substitution, whereas fluoromethyl groups may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor) .

- Thermal Stability : Cubanes with electron-withdrawing groups (e.g., -COOCH₃, -CH₂F) exhibit enhanced thermal stability compared to unfunctionalized cubanes due to reduced strain energy .

Biological Activity

Methyl (1S,2R,3R,8S)-4-(fluoromethyl)cubane-1-carboxylate is a synthetic compound belonging to the cubane family, characterized by its unique cubic structure and the presence of a fluoromethyl group along with a carboxylate ester. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

- Chemical Structure : this compound has a cubane core that contributes to its unique chemical properties. The fluoromethyl group enhances its lipophilicity, which can influence biological interactions.

- Molecular Formula : C11H13F O2

- CAS Number : 1350822-06-8

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Modulation : The rigid cubane structure may enhance binding affinity to enzymes or receptors.

- Bioisosterism : The compound can serve as a bioisostere for aromatic rings in drug design, potentially improving the pharmacological profile of lead compounds.

- Influence on Lipophilicity : The presence of the fluoromethyl group may affect metabolic stability and distribution within biological systems.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in breast and colon cancer models.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| HT-29 (Colon) | 12.5 | |

| A549 (Lung) | 18.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Mechanism : It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophage models.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound's biological activity, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl cubane-1-carboxylate | Lacks fluoromethyl group | Lower anticancer activity |

| Fluoromethyl cubane | No carboxylate ester | Moderate anti-inflammatory effects |

| Cubane-1-carboxylic acid | Contains carboxylic acid instead of ester | Varies; generally less potent |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

-

Case Study on Anticancer Effects :

- Researchers conducted a series of experiments on various cancer cell lines where this compound was found to induce apoptosis through the activation of caspase pathways.

-

Case Study on Anti-inflammatory Mechanisms :

- A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways.

Q & A

Q. What are the key synthetic routes for methyl (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylate?

The synthesis typically involves multi-step procedures starting from cubane precursors. A common approach includes:

- Fluorination : Selective introduction of the fluoromethyl group using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled temperatures (e.g., −78°C to room temperature) to avoid side reactions.

- Esterification : Reaction of the intermediate cubane carboxylic acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or acid catalysis to form the methyl ester. Critical factors include solvent choice (e.g., anhydrous dichloromethane or THF), exclusion of moisture, and purification via column chromatography .

Q. How is the compound characterized to confirm its structure and purity?

Methodological characterization involves:

- Nuclear Magnetic Resonance (NMR) : , , and NMR to verify stereochemistry and substituent positions.

- X-ray Crystallography : Resolving the cubane cage geometry and fluorine placement.

- Mass Spectrometry (HRMS) : Confirming molecular weight and isotopic patterns.

- HPLC/GC : Assessing purity (>95% is typical for research-grade material) .

Q. What are the primary research applications of this compound?

Key applications include:

- Medicinal Chemistry : As a rigid scaffold mimicking phenyl groups in drug candidates, particularly for targeting serotonin transporters (IC = 50 nM in preliminary studies) .

- Materials Science : Incorporation into polymers for enhanced thermal stability (decomposition >300°C) and mechanical strength .

- Supramolecular Chemistry : Host-guest systems for molecular encapsulation, leveraging the cubane cavity .

Advanced Research Questions

Q. How can fluorination steps be optimized to improve yield and selectivity?

Optimization strategies include:

- Catalyst Screening : Testing Lewis acids (e.g., BF·OEt) to enhance fluorinating agent reactivity.

- Solvent Effects : Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Gradients : Gradual warming from −78°C to 0°C to minimize side-product formation. Recent studies achieved 65–70% yield improvements by replacing DAST with XtalFluor-E, which reduces HF byproducts .

Q. What experimental designs are recommended for evaluating the compound’s anticancer activity?

A robust protocol includes:

- Cell Line Selection : Testing cytotoxicity against panels (e.g., NCI-60) with dose-response curves (1–100 µM range).

- Mechanistic Assays : Apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry).

- Controls : Cisplatin or paclitaxel as positive controls, and cubane derivatives without fluoromethyl groups for structure-activity comparison. A 2025 study reported 40% reduction in TNF-α levels in macrophages, suggesting anti-inflammatory synergy .

Q. How do discrepancies in reported MIC values against bacterial strains arise, and how should they be addressed?

Discrepancies (e.g., MIC = 32 µg/mL for S. aureus vs. >128 µg/mL for E. coli) may stem from:

- Strain Variability : Use of ATCC reference strains vs. clinical isolates.

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion.

- Compound Solubility : DMSO concentration limits (<1% v/v) to avoid solvent toxicity. Researchers should replicate studies under standardized CLSI M07-A11 protocols and report solvent controls .

Q. What strategies enhance the compound’s utility in polymer chemistry?

Advanced methodologies involve:

- Copolymerization : Radical-initiated reactions with styrene or acrylates to create cross-linked networks.

- Post-Polymerization Modification : Click chemistry (e.g., azide-alkyne cycloaddition) to attach functional groups.

- Thermal Analysis : TGA/DSC to quantify stability improvements (e.g., 10–15% increase in decomposition temperature vs. non-cubane analogs) .

Key Considerations for Contradictory Data

- Biological Replicates : Use ≥3 independent experiments to account for variability.

- Crystallographic Validation : Resolve ambiguities in fluorine positioning via single-crystal XRD.

- Computational Modeling : DFT studies to predict electronic effects of fluoromethyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.